
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, including glioblastoma multiforme, a type of brain cancer. This compound is a member of the pyrrole carboxamide family of compounds, which have been shown to have potent anti-tumor activity in preclinical studies.
作用機序
The mechanism of action of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is believed to involve the inhibition of the protein tyrosine kinase (PTK) activity of the receptor tyrosine kinase (RTK) c-Met. c-Met is a key signaling pathway that is involved in the regulation of cell growth, survival, and migration, and is often overexpressed or hyperactivated in cancer cells. By inhibiting c-Met activity, N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is able to block the downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is able to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest and apoptosis. In vivo studies have shown that N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide is able to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
The advantages of using N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide in lab experiments include its potent anti-tumor activity, its well-tolerated profile in animal models, and its specificity for c-Met inhibition. However, the limitations of using N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide in lab experiments include its limited solubility in water, which can make dosing and administration challenging, and its potential for off-target effects on other signaling pathways.
将来の方向性
There are several future directions for the research and development of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide. One potential direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective c-Met inhibitors that can overcome the limitations of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide. Finally, the use of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide in clinical trials for the treatment of various types of cancer is an important future direction that will help to determine its safety and efficacy in humans.
合成法
The synthesis of N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroacetophenone with methylamine to form 1-(2-fluorophenyl)-N-methylacetamide. This intermediate is then reacted with 3-bromo-1-cyano-2-propene to form N-(1-cyanoethyl)-1-(2-fluorophenyl)-N-methylacetamide. Finally, the N-methyl group is replaced with a trimethylsilyl group using trimethylsilyl chloride to form the final product, N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide.
科学的研究の応用
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. In these studies, N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including glioblastoma, breast cancer, and lung cancer. In addition, N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide has been shown to be well-tolerated in animal models, with no significant toxicities observed.
特性
IUPAC Name |
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-11-9-14(17(22)20(4)12(2)10-19)13(3)21(11)16-8-6-5-7-15(16)18/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTHLMGOSSBNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)N(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)-1-(2-fluorophenyl)-N,2,5-trimethyl-1H-pyrrole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)


![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)

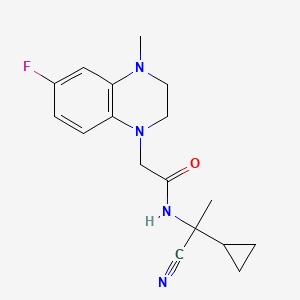
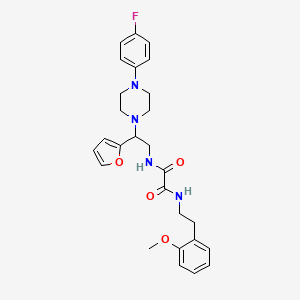
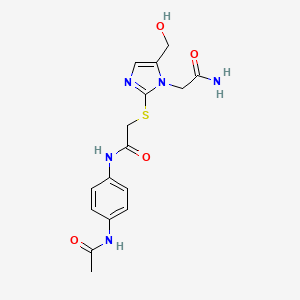
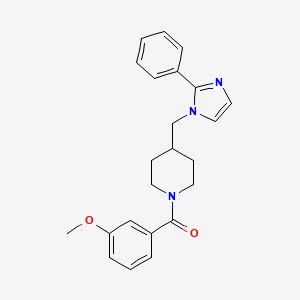
![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)
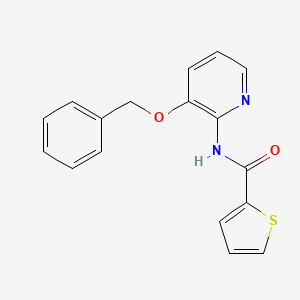
![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)